Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate is an organic compound characterized by a sulfonate group attached to a benzene ring, which is further substituted with a 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine moiety. Its molecular formula is , and it has a CAS number of 25807-84-5. The nitrogen-rich structure of the triazine ring suggests potential applications in pharmaceuticals and agrochemicals due to its biological activity and interactions with various biological molecules .
This compound can be sourced from chemical suppliers and research institutions that specialize in organic compounds. It is noted for its potential antibacterial and antifungal properties, making it a candidate for pharmacological studies.
The synthesis of sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate typically involves multi-step synthetic pathways. While specific detailed procedures are not extensively documented in the provided sources, the general approach includes:
Technical details regarding specific reagents and conditions used in each step would require access to specialized literature or proprietary synthesis protocols.
The molecular structure of sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate can be represented using various structural notations:
c1cc(cc(c1)S(=O)(=O)[O-])Nc2[nH]c(=O)[nH]c(=O)n2.[Na+]
DXLCIPHFNVADAF-UHFFFAOYSA-M
This notation indicates a complex arrangement of atoms including carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The presence of both aromatic and heterocyclic components contributes to its chemical properties .
The molecular weight of sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate is approximately 252.24 g/mol. The compound's unique structure allows for various interactions with biological systems .
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate may participate in several chemical reactions due to its functional groups:
These reactions highlight its versatility as a chemical entity in synthetic organic chemistry and potential applications in drug design .
Further research is necessary to confirm these interactions and understand any side effects associated with its use .
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate is typically encountered as a solid at room temperature. Specific melting points or solubility data are not provided but can vary based on purity and form.
Key chemical properties include:
Analyses such as spectroscopic methods (NMR or IR) could provide further insights into its physical state and purity .
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate has potential applications in various scientific fields:
Its unique structural characteristics make it a valuable compound for further investigation in drug development and agricultural applications .
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5